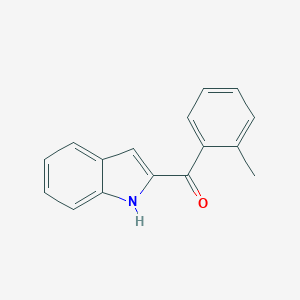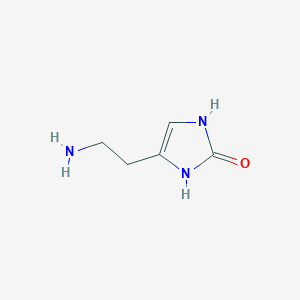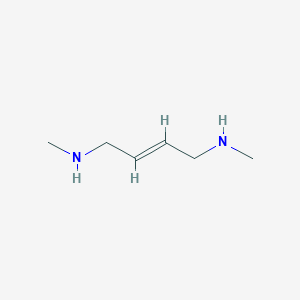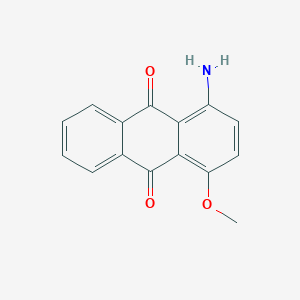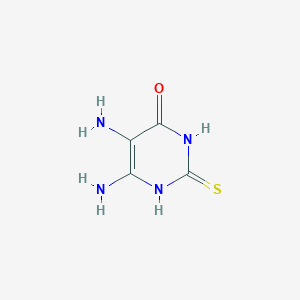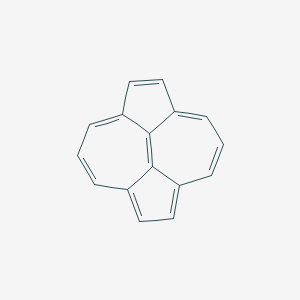
Azupyren
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azupyren is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrene-based compound that has been synthesized using a novel method.
Wirkmechanismus
The mechanism of action of Azupyren is not fully understood. However, it has been shown to interact with specific proteins and enzymes in the body, resulting in various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
Azupyren has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and promote wound healing. It has also been found to have antioxidant properties, which can help protect the body against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Azupyren has several advantages for lab experiments. It is easy to synthesize, and the synthesis method is reproducible and scalable. It has unique properties, making it a promising candidate for the development of new materials and therapies. However, there are also limitations associated with its use. It is a relatively new compound, and its safety profile is not fully understood. Further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are several future directions related to Azupyren. In materials science, it can be further explored for the development of new electronic devices and sensors. In biology and medicine, it can be studied further for the development of new cancer therapies and wound healing agents. Further studies are needed to determine its safety profile and potential side effects. Overall, Azupyren has significant potential for various scientific applications and warrants further investigation.
In conclusion, Azupyren is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method has been optimized to ensure reproducibility and scalability. It has been found to have anti-cancer properties, reduce inflammation, and promote wound healing. It has several advantages for lab experiments, but further studies are needed to determine its safety profile and potential side effects. Overall, Azupyren has significant potential for various scientific applications and warrants further investigation.
Synthesemethoden
The synthesis of Azupyren involves the reaction of pyrene with a specific reagent under controlled conditions. The process results in the formation of a novel compound that has unique properties. The synthesis method has been optimized to ensure reproducibility and scalability. This method has been published in a peer-reviewed journal, and the compound has been characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Azupyren has been found to have potential applications in various scientific fields, including materials science, biology, and medicine. In materials science, it has been shown to have excellent optical and electronic properties, making it a promising candidate for the development of new electronic devices. In biology and medicine, it has been found to have anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
193-85-1 |
|---|---|
Produktname |
Azupyren |
Molekularformel |
C16H10 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tetracyclo[6.6.2.04,15.011,16]hexadeca-1(14),2,4,6,8,10,12,15-octaene |
InChI |
InChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)16(14)15(11)13/h1-10H |
InChI-Schlüssel |
DEXCINDURCIOGE-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
Kanonische SMILES |
C1=CC2=CC=C3C2=C4C(=C1)C=CC4=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



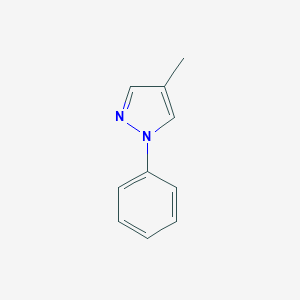
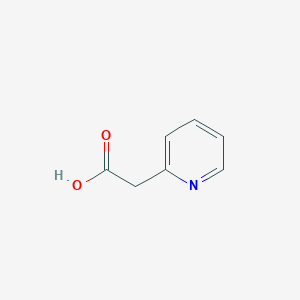
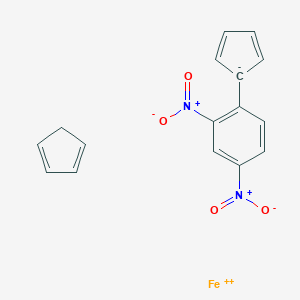
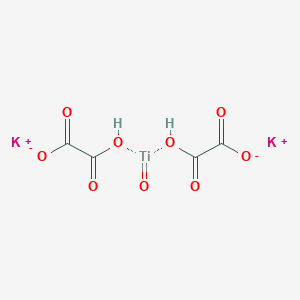
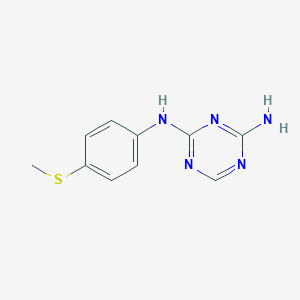
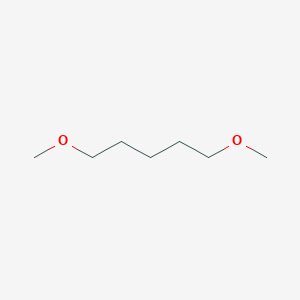
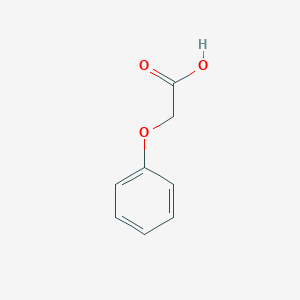
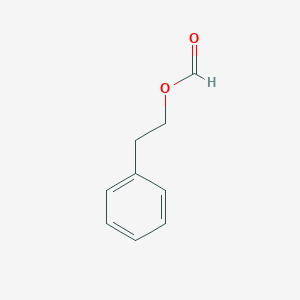
![2-Propanol, 1-[(2-aminoethyl)amino]-](/img/structure/B89395.png)
